molecular formula C7H6BrClFN B8392998 N-(3-bromo-6-chloro-2-fluorophenyl)-N-methylamine CAS No. 943833-05-4

N-(3-bromo-6-chloro-2-fluorophenyl)-N-methylamine

Cat. No.: B8392998
CAS No.: 943833-05-4
M. Wt: 238.48 g/mol
InChI Key: RTJDTBLMWZPHMG-UHFFFAOYSA-N
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Description

N-(3-bromo-6-chloro-2-fluorophenyl)-N-methylamine is a useful research compound. Its molecular formula is C7H6BrClFN and its molecular weight is 238.48 g/mol. The purity is usually 95%.
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Properties

CAS No.

943833-05-4

Molecular Formula

C7H6BrClFN

Molecular Weight

238.48 g/mol

IUPAC Name

3-bromo-6-chloro-2-fluoro-N-methylaniline

InChI

InChI=1S/C7H6BrClFN/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3,11H,1H3

InChI Key

RTJDTBLMWZPHMG-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1F)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromo-6-chloro-2-fluoroaniline (1.2 g, 5.2 mmol) was dissolved in THF (12 mL) in a 100 mL round bottomed flask and treated with tetra-N-butyl ammonium bromide (0.015 g, 0.05 mmol) and powdered sodium hydroxide (0.83 g, 20.9 mmol) with stirring. After 5 minutes, the dark mixture was treated with dimethyl sulfate (1.3 g, 10.4 mmol) and the mixture heated at 60° C. for 2 hours. Analysis by TLC (hexanes: ethyl acetate/20:1) indicated some starting material remained. Added additional dimethyl sulfate (0.66 g, 5.2 mmol) and continued heating for 1.5 hour then stirred at room temperature overnight. The reaction was partitioned between diethyl ether and water and the layers separated and the aqueous phase extracted with ether. The combined ether layers were washed with water and dried (MgSO4). Filtration, concentration and purification by flash silica gel chromatography (hexanes) gave N-(3-bromo-6-chloro-2-fluorophenyl)-N-methylamine (0.81 g) as a colorless oil: 1H NMR (300 MHz, CDCl3): δ 6.93 (dd, 1H, J=8.4), 6.83 (dd, 1H), 4.00 (bs, 1H), 3.09 (d, 3H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
tetra-N-butyl ammonium bromide
Quantity
0.015 g
Type
reactant
Reaction Step Two
Quantity
0.83 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.66 g
Type
reactant
Reaction Step Five
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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